molecular formula C7H5FN2O4 B1441518 2-Fluoro-3,4-dinitrotoluene CAS No. 1167055-58-4

2-Fluoro-3,4-dinitrotoluene

Cat. No.: B1441518
CAS No.: 1167055-58-4
M. Wt: 200.12 g/mol
InChI Key: UWOBPHMHCZNDMT-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-dinitrotoluene is an organic compound that belongs to the family of nitroaromatic compounds. It has the molecular formula C7H5FN2O4 and is a yellow crystalline solid. This compound is slightly soluble in water and is commonly used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,4-dinitrotoluene typically involves the nitration of 2-fluorotoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,4-dinitrotoluene undergoes various chemical reactions, including:

    Nitration: Further nitration can lead to the formation of more highly nitrated compounds.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Halogenation: The compound can undergo halogenation reactions to introduce additional halogen atoms.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Halogenation: Halogen gases or halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

    Reduction: 2-Fluoro-3,4-diaminotoluene.

    Halogenation: 2-Fluoro-3,4-dinitrohalotoluene derivatives.

Scientific Research Applications

2-Fluoro-3,4-dinitrotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, explosives, and propellants

Mechanism of Action

The mechanism of action of 2-Fluoro-3,4-dinitrotoluene involves its interaction with molecular targets through its nitro and fluoro groups. These functional groups can participate in various chemical reactions, such as electron transfer and nucleophilic substitution, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrotoluene: Similar in structure but lacks the fluoro group.

    2,6-Dinitrotoluene: Another isomer with different positioning of the nitro groups.

    2-Fluoro-4-nitrotoluene: Contains a single nitro group and a fluoro group.

Uniqueness

2-Fluoro-3,4-dinitrotoluene is unique due to the presence of both fluoro and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

2-fluoro-1-methyl-3,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-4-2-3-5(9(11)12)7(6(4)8)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOBPHMHCZNDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289570
Record name 2-Fluoro-1-methyl-3,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-58-4
Record name 2-Fluoro-1-methyl-3,4-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1-methyl-3,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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